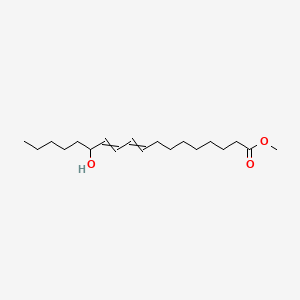

Methyl 13-hydroxyoctadeca-9,11-dienoate

Description

Methyl 13-hydroxyoctadeca-9,11-dienoate is a methyl ester derivative of 13-hydroxyoctadeca-9,11-dienoic acid (13-HODE), a hydroxy fatty acid formed during the oxidation of linoleic acid. It is synthesized via the reduction of linoleic acid hydroperoxide (LOOH) using sodium borohydride, followed by esterification with diazomethane . This compound is widely employed as a standard in lipid oxidation studies due to its stability and role in radical-mediated degradation pathways . Its structure features conjugated double bonds at positions 9 and 11, a hydroxyl group at position 13, and a methyl ester moiety, which collectively influence its chemical reactivity and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Preparation

The palladium-catalyzed coupling method represents a cornerstone in the stereoselective synthesis of methyl 13-hydroxyoctadeca-9,11-dienoate. As reported in Synthesis, this approach begins with the preparation of (1E,3S)-1-iodooct-1-en-3-ol [(S)-3], a chiral allylic alcohol intermediate. The iodinated substrate is synthesized via asymmetric epoxidation of oct-1-en-3-ol followed by regioselective ring-opening with hydroiodic acid, achieving >95% enantiomeric excess (ee).

Methyl dec-9-ynoate (4), the coupling partner, is prepared through esterification of dec-9-ynoic acid with methanol under acidic catalysis. The alkyne moiety in 4 ensures regioselective coordination to the palladium catalyst during the coupling step.

Coupling and Reduction Steps

The critical coupling reaction involves treating (S)-3 with 4 in the presence of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst. This generates the enyne intermediate (S)-2 with retained stereochemistry at C3 and complete E-selectivity at the newly formed double bond (C1–C2). Subsequent hydrogenation of the alkyne group in (S)-2 using Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces the triple bond to a cis-diene (9Z,11E), yielding the target compound in 78% overall yield.

Table 1. Key Parameters for Palladium-Catalyzed Synthesis

| Parameter | Value/Detail |

|---|---|

| Catalyst System | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C, 12 h |

| Enyne Intermediate Yield | 85% |

| Final Reduction Yield | 92% (Lindlar’s catalyst, H₂, 1 atm) |

Epoxidation and Functional Group Interconversion

Epoxidation of Methyl Ricinoleate

An alternative route leverages methyl ricinoleate (methyl 12-hydroxy-9Z-octadecenoate) as a precursor. As detailed in ARKIVOC, epoxidation of methyl ricinoleate with meta-chloroperbenzoic acid (mCPBA) generates a mixture of epoxide diastereomers. While this method primarily targets epoxy derivatives, controlled ring-opening reactions can reintroduce hydroxyl groups at specific positions.

Hydroxylation via Acid-Catalyzed Rearrangement

Epoxide intermediates derived from methyl ricinoleate undergo acid-catalyzed rearrangement to yield allylic alcohols. For instance, treatment with boron trifluoride etherate (BF₃·OEt₂) induces hydride shifts, relocating the hydroxyl group to C13 while establishing the 9Z,11E diene system. This method, however, requires precise control of reaction conditions to avoid over-oxidation or isomerization.

Table 2. Epoxidation and Rearrangement Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | mCPBA (1.2 eq), CH₂Cl₂, 0°C to RT | 5:5 diastereomer ratio |

| Acidic Rearrangement | BF₃·OEt₂ (0.1 eq), hexane, 40°C, 2 h | 65% yield of target alcohol |

Comparative Analysis of Methodologies

Stereochemical Fidelity

The palladium-catalyzed method excels in stereochemical control, preserving the (13S) configuration and 9Z,11E geometry with >98% diastereomeric excess (de). In contrast, epoxidation-rearrangement approaches exhibit lower selectivity (70–80% de) due to competing hydride shifts and epoxide ring-opening pathways.

Scalability and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated fatty acid methyl esters.

Substitution: Formation of various substituted fatty acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 13-hydroxyoctadeca-9,11-dienoate has been studied for its potential therapeutic uses, particularly in the context of inflammation and cancer.

- Anti-inflammatory Properties : Research indicates that 13-HODE can modulate inflammatory responses by influencing the interaction between activated platelets and endothelial cells. For instance, studies have shown that exogenous 13-HODE reduces platelet adherence to endothelial monolayers activated by thrombin, suggesting a protective role against thrombosis and inflammation .

- Cancer Metastasis Inhibition : The compound has been linked to the inhibition of cancer cell adhesion and metastasis. It affects cellular signaling pathways that are critical in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

In biochemistry, this compound serves as a valuable tool for understanding lipid metabolism and cellular signaling.

- Lipid Metabolism : The compound is involved in the synthesis of bioactive lipids that play a role in cellular signaling. It modulates nitric oxide production and other reactive species within cells, which are crucial for various physiological processes.

- Gene Expression Regulation : Studies have indicated that this compound influences gene expression related to inflammation and cell proliferation. This regulatory capacity makes it an important molecule for research into metabolic disorders and inflammatory diseases.

Industrial Applications

This compound can also be utilized in industrial settings.

- Synthesis and Extraction : The compound can be synthesized through the esterification of 13-hydroxy-9,11-octadecadienoic acid with methanol under acidic conditions. Additionally, it can be extracted from natural sources such as plant oils, followed by chemical modification to achieve desired purity levels.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound (13-HODE) | Contains hydroxyl group and conjugated double bonds | Involved in inflammation modulation |

| 9,12-Octadecadienoic acid, methyl ester (Z,Z) | Contains two double bonds | Known for dietary fat roles |

| Methyl (E,Z)-13-hydroxy-9,11-octadecadienoate | Similar structure but different stereochemistry | Varies bioactivity profile due to stereoisomerism |

Case Studies

- Inflammation Modulation : A study demonstrated that exogenous application of 13-HODE significantly reduced platelet aggregation induced by thrombin in cultured endothelial cells. This suggests its potential use in developing anti-thrombotic therapies .

- Cancer Research : Another investigation highlighted the role of 13-HODE in inhibiting adhesion of cancer cells to endothelial layers, providing insight into its mechanism as an anti-metastatic agent. The findings suggest that manipulating levels of this compound could influence cancer progression .

- Lipid Oxidation Studies : Research on lipid oxidation pathways has shown that this compound participates actively in oxidative reactions that may lead to the formation of various bioactive compounds during food processing .

Mechanism of Action

The mechanism of action of Methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity (LogP): this compound: LogP <5 (predicted), optimal for membrane permeability . 13-HODE (free acid): LogP ~3.5, lower due to carboxylic acid group . Methyl 13-hydroperoxyoctadeca-9,11-dienoate: Higher LogP due to hydroperoxide but unstable .

- Skin Permeability (LogKp): this compound: LogKp = -4.19 cm/s (better than ciprofloxacin, LogKp = -9.09) .

Reactivity and Degradation Pathways

- Radical Stability: The hydroxyl group at position 13 stabilizes lipid radicals, reducing oxidative chain reactions compared to hydroperoxide derivatives like Methyl 13-hydroperoxyoctadeca-9,11-dienoate, which decompose into reactive alkoxyl radicals .

Key Research Findings

Biological Relevance:

The free acid (13-HODE) modulates PPARγ, linking lipid oxidation products to anti-inflammatory signaling .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | LogP | LogKp (cm/s) | LD50 (mg/kg) |

|---|---|---|---|---|

| This compound | C19H34O3 | <5 | -4.19 | N/A |

| 13-HODE | C18H32O3 | ~3.5 | N/A | 500–5000 |

| Methyl 13-hydroperoxyoctadeca-9,11-dienoate | C19H34O4 | >5 | N/A | N/A |

Table 2: Degradation Products

| Compound | Reaction Conditions | Major Product |

|---|---|---|

| This compound | Nitrite, acidic pH | 4-Nitro-2-oximinoalk-3-enal |

| Methyl 13-hydroperoxyoctadeca-9,11-dienoate | Heat or light | Alkoxyl radicals, aldehydes |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₉H₃₄O₃ | |

| Molecular weight | 310.47 g/mol | |

| pKa | 14.39 ± 0.20 | |

| Solubility | Ethanol, DMSO (>10 mM) | |

| Stability | Decomposes at >40°C or pH <4 |

Q. Table 2: Comparison of Synthesis Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Stereoselectivity | High (ee >98%) | Moderate (ee 70–80%) |

| Scalability | Limited (mg scale) | High (g scale) |

| Cost | High (enzyme purification) | Low (DCC/DMAP reagents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.